Sodium 2,3,4-trifluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Sodium 2,3,4-trifluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2,3,4-trifluorobenzoyl moiety, and its corresponding sodium salt, Sodium 2,3,4-trifluorobenzoate, have emerged as valuable building blocks in the synthesis of complex organic molecules. The unique electronic properties conferred by the three fluorine atoms on the aromatic ring significantly influence the reactivity, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1]
This technical guide provides an in-depth exploration of Sodium 2,3,4-trifluorobenzoate, covering its synthesis, physicochemical properties, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Synthesis of Sodium 2,3,4-trifluorobenzoate: From Precursor to Final Product
The synthesis of Sodium 2,3,4-trifluorobenzoate is a two-step process that begins with the formation of its parent acid, 2,3,4-trifluorobenzoic acid, followed by a straightforward neutralization reaction.
Part 1: Synthesis of 2,3,4-Trifluorobenzoic Acid
The most common laboratory and industrial synthesis of 2,3,4-trifluorobenzoic acid involves the carboxylation of 1,2,3-trifluorobenzene. This reaction typically proceeds via an organometallic intermediate.
Conceptual Workflow for the Synthesis of 2,3,4-Trifluorobenzoic Acid
Caption: Synthesis of 2,3,4-Trifluorobenzoic Acid.
Experimental Protocol: Synthesis of 2,3,4-Trifluorobenzoic Acid from 1,2,3-Trifluorobenzene
This protocol is a representative example based on established organometallic chemistry principles. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Formation of the Organometallic Reagent: 1,2,3-Trifluorobenzene is dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). An organolithium reagent, such as n-butyllithium, is added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the lithiated intermediate.
-
Carboxylation: The reaction mixture is then treated with an excess of solid carbon dioxide (dry ice), which has been crushed into a powder. The dry ice is added portion-wise, ensuring the temperature does not rise significantly.
-
Quenching and Acidification: After the addition of carbon dioxide is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of water. The resulting mixture is acidified with a dilute solution of a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4-trifluorobenzoic acid.[2] Further purification can be achieved by recrystallization from a suitable solvent system.
Part 2: Synthesis of Sodium 2,3,4-trifluorobenzoate
The conversion of 2,3,4-trifluorobenzoic acid to its sodium salt is a classic acid-base neutralization.
Conceptual Workflow for the Synthesis of Sodium 2,3,4-trifluorobenzoate
Caption: Synthesis of Sodium 2,3,4-trifluorobenzoate.
Experimental Protocol: Synthesis of Sodium 2,3,4-trifluorobenzoate
-
Dissolution: 2,3,4-Trifluorobenzoic acid is dissolved in a minimal amount of a suitable solvent, such as ethanol or a water/ethanol mixture, with gentle warming if necessary.
-
Neutralization: A stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, dissolved in water is added dropwise to the stirred solution of the acid. The pH of the solution can be monitored to ensure complete neutralization (pH ~7).
-
Isolation: The resulting sodium salt may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure to yield the solid product.
-
Purification and Drying: The solid Sodium 2,3,4-trifluorobenzoate is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material, and then dried under vacuum to a constant weight.
Physicochemical Properties of Sodium 2,3,4-trifluorobenzoate and its Precursor
The properties of Sodium 2,3,4-trifluorobenzoate and its parent acid are crucial for their handling, storage, and application in synthesis.
| Property | 2,3,4-Trifluorobenzoic Acid | Sodium 2,3,4-trifluorobenzoate |
| CAS Number | 61079-72-9 | 123753-39-9 |
| Molecular Formula | C₇H₃F₃O₂ | C₇H₂F₃NaO₂ |
| Molecular Weight | 176.09 g/mol | 198.07 g/mol |
| Appearance | White to off-white crystalline solid[3] | White solid (presumed) |
| Melting Point | 140-142 °C[4] | Data not readily available |
| Boiling Point | 245.3 °C at 760 mmHg[4] | Data not readily available |
| pKa | 2.87 ± 0.10 (Predicted)[4] | Not applicable |
| Solubility | Soluble in DMSO and Methanol.[4] Limited solubility in water.[3] | Expected to be soluble in water and polar protic solvents.[1][5] |
Spectroscopic Data
While specific spectral data for Sodium 2,3,4-trifluorobenzoate is not widely published, the following provides data for the parent acid, which is instrumental in its characterization.
-
¹H NMR (2,3,4-Trifluorobenzoic Acid): The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine coupling.
-
¹³C NMR (2,3,4-Trifluorobenzoic Acid): The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling.[6][7]
-
¹⁹F NMR (2,3,4-Trifluorobenzoic Acid): The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern, with distinct signals expected for each of the three fluorine atoms, showing coupling to each other and to the aromatic protons.[8]
-
FTIR (2,3,4-Trifluorobenzoic Acid): The infrared spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations.[9][10]
Upon conversion to the sodium salt, the broad O-H stretch in the FTIR spectrum will disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate anion. In the NMR spectra, the chemical shifts of the aromatic protons and carbons will be influenced by the change from a carboxylic acid to a carboxylate group.
Applications in Drug Development and Research
The 2,3,4-trifluorobenzoyl moiety is a valuable pharmacophore in drug discovery. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[11][12]
While a marketed drug with the exact 2,3,4-trifluorobenzoyl structure is not prominently documented, the closely related migraine medication, Atogepant , which contains a 2,3,6-trifluorophenyl group, highlights the importance of this substitution pattern.[13][14] The synthesis of Atogepant involves the coupling of a complex amine with a carboxylic acid fragment containing the trifluorinated phenyl ring, underscoring the utility of such building blocks in constructing highly functionalized drug candidates.[14]
Sodium 2,3,4-trifluorobenzoate and its parent acid are key intermediates for the synthesis of a variety of organic compounds, including:
-
Pharmaceuticals: As precursors to active pharmaceutical ingredients (APIs) where the trifluorobenzoyl group is a key structural element.
-
Agrochemicals: In the development of novel pesticides and herbicides.
-
Advanced Materials: For the synthesis of fluorinated polymers and other high-performance materials.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling Sodium 2,3,4-trifluorobenzoate and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
In case of exposure:
In the event of a fire, use extinguishing media appropriate for the surrounding environment. Combustion may produce toxic fumes of carbon dioxide, carbon monoxide, hydrogen fluoride, and sodium oxides.[17]
Conclusion
Sodium 2,3,4-trifluorobenzoate is a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the trifluorinated phenyl ring, make it an attractive component in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of fluorinated compounds like Sodium 2,3,4-trifluorobenzoate will undoubtedly lead to further innovations and advancements across various scientific disciplines.
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2,3,4-Trifluorobenzoate
Negative charge delocalized
Substituted Product